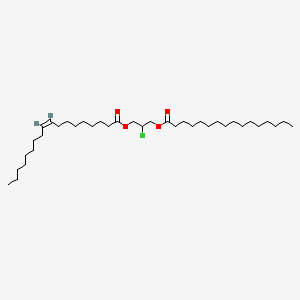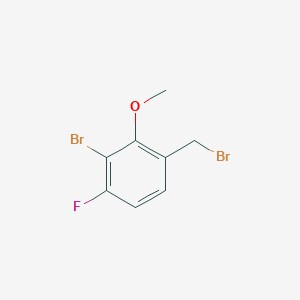
3-Bromo-4-fluoro-2-methoxybenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzyl bromide, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzyl bromide typically involves the bromination of 4-fluoro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or phosphorus tribromide (PBr3) as the brominating agent. The reaction conditions often include an inert solvent such as dichloromethane (DCM) and a temperature range of 0-25°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution (EAS): The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, while the bromine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMSO) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzyl derivatives.
Oxidation and Reduction: Formation of benzaldehyde or benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-2-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzyl group make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The methoxy and fluoro substituents on the aromatic ring influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzyl bromide: Lacks the fluoro and additional bromine substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorobenzyl bromide: Lacks the methoxy and additional bromine substituents, affecting its electronic properties and reactivity.
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide:
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzyl bromide is unique due to the combination of bromine, fluorine, and methoxy substituents, which provide a distinct electronic environment and reactivity profile. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H7Br2FO |
|---|---|
Peso molecular |
297.95 g/mol |
Nombre IUPAC |
3-bromo-1-(bromomethyl)-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-12-8-5(4-9)2-3-6(11)7(8)10/h2-3H,4H2,1H3 |
Clave InChI |
MHBBFBBJHOCROL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Br)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


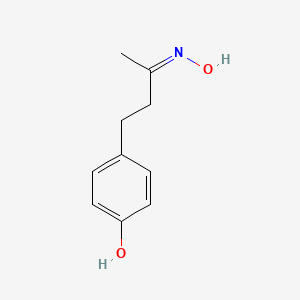
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
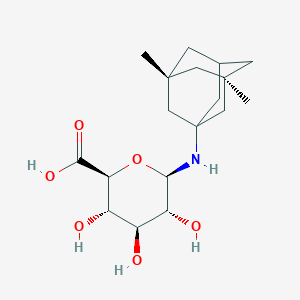

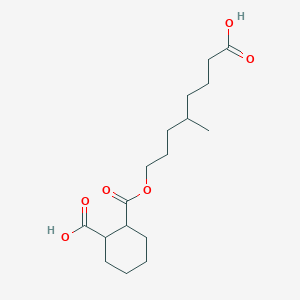

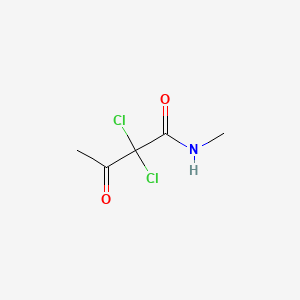
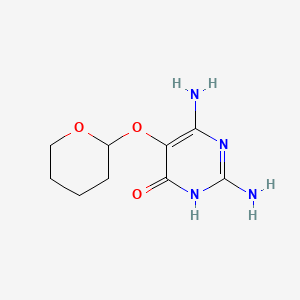
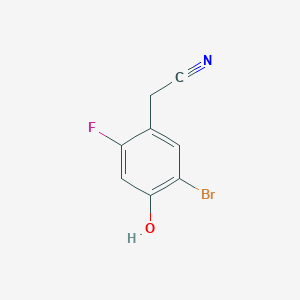

![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
